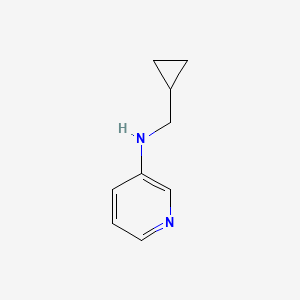

N-(cyclopropylmethyl)pyridin-3-amine

Description

BenchChem offers high-quality N-(cyclopropylmethyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclopropylmethyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-9(7-10-5-1)11-6-8-3-4-8/h1-2,5,7-8,11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUWBOKLVYIWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939755-71-2 | |

| Record name | N-(cyclopropylmethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Modern Organic and Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic design of molecules with favorable physicochemical and pharmacological properties is paramount. N-(cyclopropylmethyl)pyridin-3-amine embodies a design principle that leverages the established benefits of its constituent parts.

The pyridin-3-amine moiety is a well-recognized structural unit in a vast number of natural products and synthetic compounds with important biological activities. The pyridine (B92270) ring itself is considered a "privileged scaffold," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This versatility has led to the incorporation of the pyridine nucleus in a wide array of FDA-approved drugs.

The cyclopropyl (B3062369) group, a small, strained carbocycle, is increasingly utilized in medicinal chemistry to enhance the biological and pharmacological properties of drug candidates. The introduction of a cyclopropylmethyl group at the amine can confer several advantages, including:

Enhanced Potency: The rigid nature of the cyclopropyl ring can help to lock the molecule into a bioactive conformation, leading to stronger interactions with its biological target.

Increased Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).

The strategic combination of the pyridin-3-amine scaffold with the cyclopropylmethyl substituent in N-(cyclopropylmethyl)pyridin-3-amine thus represents a compelling approach to the design of new molecules with potential therapeutic applications.

| Property | Value |

| Molecular Formula | C9H12N2 |

| Molecular Weight | 148.21 g/mol |

| Predicted XlogP | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Significance As a Privileged Scaffold or Synthetic Intermediate in Heterocyclic Chemistry

Beyond its potential as a standalone bioactive molecule, N-(cyclopropylmethyl)pyridin-3-amine holds considerable significance as a building block in the synthesis of more complex heterocyclic systems. The reactivity of both the secondary amine and the pyridine (B92270) ring provides multiple avenues for further chemical modification.

The nucleophilic nature of the secondary amine allows for a variety of chemical transformations, including acylation, alkylation, and arylation reactions. These reactions can be used to introduce additional functional groups and build more elaborate molecular architectures. For instance, the amine can be reacted with various electrophiles to generate a library of derivatives for structure-activity relationship (SAR) studies.

The pyridine ring itself can also be functionalized through various organic reactions. While the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, it facilitates nucleophilic aromatic substitution, particularly at the 2- and 6-positions. Furthermore, the nitrogen atom can be oxidized to the corresponding N-oxide, which can then be used to introduce substituents at various positions on the ring.

A general synthetic approach to N-(cyclopropylmethyl)pyridin-3-amine can be envisioned through the reductive amination of cyclopropanecarboxaldehyde with 3-aminopyridine (B143674). wikipedia.org This method, widely used for the synthesis of amines, involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| 3-Aminopyridine | Cyclopropanecarboxaldehyde | Reductive Amination | N-(cyclopropylmethyl)pyridin-3-amine |

| 3-Halopyridine | Cyclopropylmethylamine | Buchwald-Hartwig Amination | N-(cyclopropylmethyl)pyridin-3-amine |

The utility of N-(cyclopropylmethyl)pyridin-3-amine as a synthetic intermediate is further highlighted by its appearance in the patent literature as a building block for more complex molecules. For example, pyrimidine derivatives incorporating a cyclopropylmethylamino-pyrrolidinyl moiety have been investigated as histamine H4 receptor ligands. google.com While not a direct derivative, this illustrates the value of the N-cyclopropylmethylamino fragment in the construction of biologically active compounds.

An in-depth analysis of the synthetic routes for N-(cyclopropylmethyl)pyridin-3-amine and its related analogs reveals a variety of strategic approaches. The methodologies employed focus on creating the crucial carbon-nitrogen bond between the cyclopropylmethyl group and the pyridin-3-amine core. These strategies range from direct N-alkylation techniques to more complex multi-step sequences involving functional group interconversions. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired yield, and scalability.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Cyclopropylmethyl Pyridin 3 Amine Derivatives

Conformational Analysis of the N-(cyclopropylmethyl)pyridin-3-amine Core and its Derivatives

Computational modeling and spectroscopic studies on related aminopyridine systems reveal that the geometry around the exocyclic amine nitrogen can vary from planar to pyramidal, influenced by crystal packing forces and intramolecular interactions. nih.govresearchgate.net For the N-(cyclopropylmethyl)pyridin-3-amine core, the orientation of the N-H bond and the lone pair of electrons on the nitrogen relative to the pyridine (B92270) ring is critical. Furthermore, rotation around the bond between the amine nitrogen and the methylene bridge of the cyclopropylmethyl group dictates the spatial presentation of the bulky cyclopropyl (B3062369) ring.

The cyclopropyl group itself is a rigid, conformationally constrained moiety. google.com Its presence introduces a defined steric footprint and can limit the conformational flexibility of the entire side chain, which can be advantageous for binding to a specific receptor pocket. nih.gov Molecular modeling studies on related scaffolds have shown that hindered rotation around the bond connecting an aromatic ring to an amine linker can lead to significant differences in biological activity, highlighting the importance of conformational control. mdpi.com The specific preferred conformations of N-(cyclopropylmethyl)pyridin-3-amine derivatives will ultimately depend on the substitution patterns on both the pyridine and cyclopropyl rings, as well as the environment of the biological target's binding site.

Impact of Substituent Modifications on Molecular Interactions and Biological Potency

Targeted modifications to the N-(cyclopropylmethyl)pyridin-3-amine scaffold are employed to fine-tune molecular interactions with protein targets, thereby modulating biological potency and selectivity.

The pyridine ring is a versatile scaffold amenable to a wide range of substitutions. mdpi.com The electronic nature of substituents on the pyridine ring can profoundly influence the compound's properties by altering the electron density of the ring system. This, in turn, affects the pKa of the pyridine nitrogen, its hydrogen bonding capability, and its potential for π-π stacking interactions with aromatic residues in a protein binding pocket. nih.gov

Structure-activity relationship (SAR) studies on various aminopyridine-containing molecules have demonstrated that:

Electron-Withdrawing Groups (EWGs) , such as halogens (F, Cl, Br), nitro (-NO2), or cyano (-CN) groups, decrease the basicity of the pyridine nitrogen. This can be beneficial for reducing off-target effects associated with high basicity and can influence cell permeability. In some series, EWGs have been shown to enhance inhibitory activity. mdpi.com

Electron-Donating Groups (EDGs) , such as methoxy (-OCH3) or amino (-NH2) groups, increase the electron density of the ring and the basicity of the pyridine nitrogen. mdpi.com This can strengthen hydrogen bond acceptor capabilities. The position and number of EDGs can significantly impact antiproliferative activity. mdpi.com

The strategic placement of substituents can also introduce new interaction points. For example, a halogen atom can participate in halogen bonding, while a hydroxyl or amino group can act as a hydrogen bond donor.

Table 1: Effect of Pyridine Ring Substituents on Biological Activity in Analogous Scaffolds

| Scaffold | Substituent (Position) | Effect on Activity | Reference |

| Pyrazolo[1,5-a]pyrimidine | 4'-N-morpholine (EDG) | Excellent inhibitory activity | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine | 4'-NO2 (EWG) | Inactive | mdpi.com |

| Aminopyridine Thiourea | Various | Potent, non-competitive inhibitors of α-glucosidase | rsc.org |

| Thiazolo[4,5-b]pyridine | 4'-Cl (EWG) | Potent inhibitory effect against P. aeruginosa | mdpi.com |

The secondary amine linker is a critical component, often serving as a hydrogen bond donor to a key residue (e.g., a "hinge" region in a kinase). Modifications at this position can have a dramatic impact on binding affinity.

N-Alkylation: Replacing the hydrogen on the amine with a small alkyl group, such as methyl, can alter the hydrogen bonding pattern and introduce steric hindrance. This modification often leads to a decrease or loss of activity if the N-H interaction is crucial for binding.

Incorporation into a Ring System: Constraining the amine linker within a larger heterocyclic ring system can reduce conformational flexibility and orient substituents in a more defined manner, potentially improving binding affinity.

Amide Formation: Acylation of the amine to form an amide introduces a carbonyl group, which is a strong hydrogen bond acceptor. However, this also changes the geometry and electronic properties of the linker, which can be detrimental to activity if the basicity of the amine is important.

In studies of diacylglycerol kinase inhibitors, a derivative featuring an N-cyclopropylmethyl group achieved a well-balanced in vitro ADME (absorption, distribution, metabolism, and excretion) profile, combining low intrinsic clearance with good permeability. acs.org

The three-membered ring of the cyclopropyl group offers unique stereochemical properties. The introduction of substituents onto the cyclopropane ring creates stereocenters, and the biological activity of the resulting stereoisomers can differ significantly. nih.gov

Cis/Trans Isomerism: Substituents on the cyclopropane ring can be arranged in a cis or trans relationship. Studies on cyclopropyl-epothilones demonstrated that the relative orientation of the cyclopropane moiety is tightly linked to biological activity, with one isomer being nearly equipotent to the natural product while the other was significantly less active. nih.gov

Enantiomers: Asymmetric substitution creates chiral centers. In a series of 2-phenylcyclopropylmethylamine derivatives, it was found that the (+)-enantiomers were consistently more potent than their (−)-enantiomers, highlighting the importance of absolute configuration for receptor engagement. nih.gov

Fluorination of the cyclopropane ring is a strategy used to block potential sites of metabolism and increase lipophilicity, which can enhance brain penetration. nih.gov The specific stereochemistry of the fluorine atom(s) can influence the molecule's conformation and, consequently, its biological activity. nih.gov

Bioisosteric Replacements within the N-(cyclopropylmethyl)pyridin-3-amine Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy for lead optimization. cambridgemedchemconsulting.comresearchgate.net This approach can be used to improve potency, enhance selectivity, alter pharmacokinetic properties, or circumvent intellectual property limitations.

Pyridine Ring Bioisosteres: The pyridine ring can be replaced by other aromatic or heterocyclic systems to modulate properties like basicity, solubility, and metabolic stability. rsc.org

Benzonitrile: This group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen and is often more metabolically stable. researchgate.net

Other Heterocycles: Rings such as pyrimidine, pyrazole, or thiazole can be used to replace the pyridine core. nih.gov These changes alter the electronic distribution and the vectors of hydrogen bond donors and acceptors. For example, pyrimidine-4-carboxamides have been explored as effective scaffolds for NAPE-PLD inhibitors. researchgate.net

Amine Linker Bioisosteres: While often critical, the secondary amine can sometimes be replaced to improve properties. However, this is challenging as the amine often plays a key role in binding. Potential replacements might include moieties like an oxetane or other small, constrained linkers if the primary role is spatial positioning rather than hydrogen bonding.

Cyclopropyl Group Bioisosteres: The cyclopropyl group is itself often used as a bioisostere for other groups. cambridgemedchemconsulting.com

It can act as a rigid replacement for an ethyl or isopropyl group, improving metabolic stability against CYP450-mediated oxidation.

It can also serve as a bioisostere for a vinyl group, locking in the geometry and preventing cis/trans isomerization.

Table 2: Common Bioisosteric Replacements for Key Moieties

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |

| Pyridine | Benzonitrile | Improved metabolic stability, mimics H-bond acceptor | researchgate.net |

| Pyridine | Pyrimidine | Modulates electronics and H-bonding vectors | nih.gov |

| Amide Linker | 1,2,4-Oxadiazole, Thiazole | Increased metabolic stability | nih.gov |

| Ethyl Group | Cyclopropyl Group | Increased metabolic stability, conformational rigidity | researchgate.net |

Rational Design Principles for Optimizing Derivative Profiles

The rational design of novel N-(cyclopropylmethyl)pyridin-3-amine derivatives is guided by a combination of structural biology, computational chemistry, and established medicinal chemistry principles. nih.govresearchgate.net

Structure-Based Design: When the crystal structure of the target protein is available, molecular docking can be used to predict the binding mode of the N-(cyclopropylmethyl)pyridin-3-amine core. nih.gov This allows for the identification of key interactions, such as the hydrogen bond between the secondary amine and the kinase hinge region, and highlights available pockets for modification. New substituents can be designed to occupy these pockets and form additional favorable interactions, thereby increasing potency and selectivity.

Property Modulation: Physicochemical properties are optimized to ensure drug-likeness. This includes:

Tuning pKa: Modifying the electronic properties of the pyridine ring to achieve a pKa that balances solubility with cell permeability. rsc.org

Controlling Lipophilicity (logP/logD): Adding polar groups or utilizing bioisosteric replacements to maintain lipophilicity within an optimal range for oral absorption and to avoid issues like high plasma protein binding or poor solubility.

Improving Metabolic Stability: Introducing groups like cyclopropyl or fluorine at metabolically labile positions to block oxidation by cytochrome P450 enzymes. nih.gov

Fragment-Based and Scaffold Hopping Approaches: Core elements of the molecule can be replaced with entirely new scaffolds that maintain the key pharmacophoric interactions but possess improved properties. researchgate.net For instance, the aminopyridine core might be "hopped" to an imidazopyridine or a pyrazolopyridine scaffold to explore new chemical space and improve selectivity. google.com

By systematically applying these principles, medicinal chemists can iteratively modify the N-(cyclopropylmethyl)pyridin-3-amine scaffold to develop derivatives with optimized potency, selectivity, and pharmacokinetic profiles suitable for clinical development.

Applications in Advanced Organic Synthesis

N-(cyclopropylmethyl)pyridin-3-amine as a Building Block for Complex Heterocyclic Systems

The pyridine (B92270) moiety of N-(cyclopropylmethyl)pyridin-3-amine serves as a key synthon for the construction of fused and substituted heterocyclic systems. The nitrogen atom in the pyridine ring and the exocyclic amino group provide nucleophilic centers, while the aromatic ring can participate in cyclization reactions.

Although direct examples of the use of N-(cyclopropylmethyl)pyridin-3-amine in the synthesis of complex heterocyclic systems are not extensively documented in publicly available literature, the reactivity of the aminopyridine scaffold is well-established. For instance, aminopyridines are known precursors for the synthesis of various fused heterocycles such as pyrido[2,3-d]pyrimidines, which exhibit a wide range of biological activities. The general synthetic approach involves the condensation of an aminopyridine with a suitable bifunctional electrophile.

One potential application of N-(cyclopropylmethyl)pyridin-3-amine is in the synthesis of novel tri- and tetracyclic nitrogen-containing heterocycles. For example, a plausible synthetic route could involve a Pictet-Spengler-type reaction, where the amino group reacts with an aldehyde or ketone, followed by cyclization onto the pyridine ring. The cyclopropylmethyl group would remain as a key substituent, potentially influencing the pharmacological properties of the resulting molecule.

The following table outlines potential complex heterocyclic systems that could be synthesized from N-(cyclopropylmethyl)pyridin-3-amine based on known reactivity of aminopyridines.

| Target Heterocyclic System | Potential Synthetic Strategy | Key Reagents |

| Pyrido[2,3-d]pyrimidines | Condensation/Cyclization | β-Ketoesters, Dicarbonyl compounds |

| Imidazo[4,5-b]pyridines | Phillips Cyclization | Carboxylic acids or their derivatives |

| Triazolo[4,5-b]pyridines | Diazotization and Cyclization | Sodium nitrite, followed by a suitable coupling partner |

| Fused Polycyclic Aza-aromatics | Transition-metal catalyzed annulation | Alkynes, Alkenes |

Further research is required to explore these synthetic avenues and fully establish N-(cyclopropylmethyl)pyridin-3-amine as a readily available building block for diverse and complex heterocyclic frameworks.

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The structural features of N-(cyclopropylmethyl)pyridin-3-amine make it an attractive candidate for participation in MCRs. The primary amino group can act as a nucleophilic component, while the pyridine nitrogen can potentially participate in or direct the reaction pathway.

While specific MCRs involving N-(cyclopropylmethyl)pyridin-3-amine are not yet widely reported, its potential can be inferred from the known reactivity of other aminopyridines in such transformations. For example, 3-aminopyridine (B143674) is a common component in Ugi and Biginelli-type reactions, leading to the formation of highly substituted peptide-like structures and dihydropyrimidinones, respectively.

A hypothetical Ugi-type four-component reaction involving N-(cyclopropylmethyl)pyridin-3-amine could proceed as follows:

Scheme 1: Hypothetical Ugi-type Reaction N-(cyclopropylmethyl)pyridin-3-amine + Aldehyde + Isocyanide + Carboxylic Acid → α-Acylamino Amide Derivative

This reaction would generate a complex product with multiple points of diversity, with the N-(cyclopropylmethyl)pyridin-3-amine core incorporated into the final structure.

The table below summarizes potential MCRs where N-(cyclopropylmethyl)pyridin-3-amine could be utilized.

| Multi-component Reaction | Potential Role of N-(cyclopropylmethyl)pyridin-3-amine | Expected Product Class |

| Ugi Reaction | Amine component | α-Acylamino amides |

| Biginelli Reaction | Urea/Thiourea equivalent (after derivatization) | Dihydropyrimidinones |

| Hantzsch Pyridine Synthesis | Nitrogen source | Dihydropyridines |

| Passerini Reaction | Amine component (in a modified setup) | α-Acyloxy carboxamides |

The integration of N-(cyclopropylmethyl)pyridin-3-amine into MCR schemes represents a promising area for future research, offering a rapid and efficient route to novel and structurally diverse compound libraries.

Catalytic Applications Involving N-(cyclopropylmethyl)pyridin-3-amine as a Ligand or Organocatalyst (if applicable)

The pyridine nitrogen and the exocyclic amino group in N-(cyclopropylmethyl)pyridin-3-amine possess lone pairs of electrons, making the molecule a potential ligand for transition metal catalysis. The bidentate chelation of a metal center by both nitrogen atoms could lead to the formation of stable and reactive catalytic species.

Although there is no direct evidence in the current literature of N-(cyclopropylmethyl)pyridin-3-amine being used as a ligand or organocatalyst, the broader class of aminopyridine-based ligands has been successfully employed in various catalytic transformations. For example, chiral aminopyridine derivatives have been used as ligands in asymmetric catalysis, including hydrogenation and C-C bond-forming reactions.

Furthermore, the basic nature of the pyridine nitrogen suggests a potential role for N-(cyclopropylmethyl)pyridin-3-amine as an organocatalyst, particularly in reactions that are catalyzed by Brønsted or Lewis bases. It could potentially catalyze reactions such as the Baylis-Hillman reaction or Michael additions.

The development of chiral versions of N-(cyclopropylmethyl)pyridin-3-amine could open up avenues for its application in asymmetric catalysis. The cyclopropylmethyl group could also play a role in influencing the steric and electronic properties of the catalytic complex, thereby affecting its activity and selectivity.

Method Development for Derivatization of the N-(cyclopropylmethyl)pyridin-3-amine Scaffold

The development of methods to derivatize the N-(cyclopropylmethyl)pyridin-3-amine scaffold is crucial for expanding its utility in medicinal chemistry and materials science. The molecule offers several sites for functionalization, including the amino group, the pyridine ring, and the cyclopropyl (B3062369) group.

Derivatization of the Amino Group:

The secondary amino group is a primary site for derivatization. Standard N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide range of substituents. For instance, acylation with various acid chlorides or anhydrides would yield the corresponding amides. Reductive amination with aldehydes or ketones provides another route to further N-alkylation.

A study on the derivatization of arylamines and aminopyridines for analytical purposes demonstrated the successful reaction of the amino group with hexylchloroformate to form the corresponding carbamate. researchgate.net This indicates the feasibility of a range of similar derivatization reactions.

Derivatization of the Pyridine Ring:

The pyridine ring can be functionalized through electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrogen atom generally directs substitution to the 2-, 4-, and 6-positions and can require harsh reaction conditions. However, the activating effect of the amino group at the 3-position would likely direct electrophilic substitution to the 2- and 4-positions. Halogenation, nitration, and sulfonation are potential reactions to introduce functional handles for further modifications, such as cross-coupling reactions.

Derivatization involving the Cyclopropyl Group:

The cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts. This could provide a pathway to more complex aliphatic side chains.

The following table summarizes potential derivatization strategies for the N-(cyclopropylmethyl)pyridin-3-amine scaffold.

| Reaction Type | Target Site | Reagents and Conditions | Potential Products |

| N-Acylation | Amino Group | Acid chlorides, Anhydrides, Base | Amides |

| N-Alkylation | Amino Group | Alkyl halides, Base | Tertiary Amines |

| Reductive Amination | Amino Group | Aldehydes/Ketones, Reducing agent | Tertiary Amines |

| N-Arylation | Amino Group | Aryl halides, Palladium catalyst, Base | N-Aryl derivatives |

| Electrophilic Halogenation | Pyridine Ring | N-Halosuccinimide | Halogenated pyridines |

| Suzuki Coupling | Pyridine Ring (after halogenation) | Boronic acids, Palladium catalyst, Base | Aryl- or heteroaryl-substituted pyridines |

The systematic exploration of these derivatization methods will undoubtedly lead to a diverse range of novel compounds with potentially interesting biological and material properties.

Medicinal Chemistry Research Applications of N Cyclopropylmethyl Pyridin 3 Amine Scaffolds

Scaffold Exploration in Target-Based Drug Discovery Programs

The N-(cyclopropylmethyl)pyridin-3-amine core has been utilized in the discovery of potent and selective inhibitors for various enzymes and as ligands for different receptors. Its structural features allow for systematic modifications to explore the chemical space around this central scaffold, leading to the identification of compounds with optimized pharmacological properties.

One notable application is in the development of inhibitors for N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive N-acylethanolamines (NAEs). A high-throughput screening campaign led to the discovery of a pyrimidine-4-carboxamide derivative incorporating the N-(cyclopropylmethyl)pyridin-3-amine moiety, which demonstrated submicromolar inhibitory activity against NAPE-PLD. nih.gov

The versatility of the pyridine (B92270) scaffold, a key component of N-(cyclopropylmethyl)pyridin-3-amine, is well-established in drug design. Pyridine derivatives are found in a significant percentage of FDA-approved drugs and are known to interact with a wide array of biological targets, including enzymes and receptors. mdpi.comresearchgate.net The cyclopropyl (B3062369) group also offers unique conformational and electronic properties that can enhance binding affinity and metabolic stability. acs.org

Furthermore, derivatives of N-(cyclopropylmethyl)pyridin-3-amine have been investigated as potential inhibitors of other kinases, such as cyclin-dependent kinase 2 (CDK2), which is implicated in cancer. drugbank.comdrugbank.comrsc.org The general applicability of this scaffold is also seen in the synthesis of compounds targeting CSF1R, where a pyridin-3-ylmethyl)amino)pyridin-3-yl moiety was incorporated into a pyrrolopyrimidine core. mdpi.com

Identification of Biological Targets and Mechanistic Pathways Modulated by N-(cyclopropylmethyl)pyridin-3-amine-derived Compounds

Research efforts have successfully identified specific biological targets and elucidated the mechanistic pathways through which compounds derived from the N-(cyclopropylmethyl)pyridin-3-amine scaffold exert their effects.

A significant breakthrough was the identification of LEI-401, a potent and selective inhibitor of NAPE-PLD, which features the N-(cyclopropylmethyl)pyridin-3-amine structural element within a more complex pyrimidine-4-carboxamide scaffold. nih.govresearchgate.net NAPE-PLD is a key enzyme in the endocannabinoid system, responsible for the production of NAEs like anandamide. nih.govresearchgate.net Inhibition of NAPE-PLD by compounds like LEI-401 leads to reduced levels of NAEs in the brain, which has been shown to modulate emotional behavior in preclinical models. nih.gov

The discovery of LEI-401 stemmed from a high-throughput screening campaign that identified an initial hit compound with a Ki of 0.30 μM. nih.gov Subsequent chemical proteomics and targeted lipidomics studies confirmed that LEI-401 acts as a CNS-active NAPE-PLD inhibitor. nih.gov

| Compound | Structure | NAPE-PLD Ki (μM) | Reference |

|---|---|---|---|

| Hit Compound 2 | N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide | 0.30 | nih.gov |

The N-(cyclopropylmethyl)pyridin-3-amine scaffold has also been incorporated into ligands targeting various receptors. For instance, in a series of epoxymorphinan derivatives, the introduction of a cyclopropylmethyl group at the nitrogen atom is a common strategy in the design of opioid receptor ligands. nih.gov While the specific N-(cyclopropylmethyl)pyridin-3-amine was not the direct focus, the study highlights the importance of the N-cyclopropylmethyl substituent for achieving high binding affinity at opioid receptors. nih.gov The pyridine ring itself is a well-known pharmacophore in ligands for various receptors.

Another study focused on the development of bivalent ligands with selectivity for the dopamine D3 receptor (D3R), where a trans-cyclopropylmethyl linker was employed. nih.gov This underscores the utility of the cyclopropylmethyl group in creating conformationally restricted linkers to enhance receptor selectivity.

Lead Optimization Strategies Employing N-(cyclopropylmethyl)pyridin-3-amine Analogs for Enhanced Potency and Selectivity

Once an initial hit compound containing the N-(cyclopropylmethyl)pyridin-3-amine scaffold is identified, medicinal chemists employ various lead optimization strategies to improve its potency, selectivity, and pharmacokinetic properties.

In the development of NAPE-PLD inhibitors, systematic structure-activity relationship (SAR) studies were conducted on analogs of the initial hit. researchgate.net These studies involved modifying different parts of the molecule, including the substituents on the pyrimidine ring, to enhance inhibitory activity and selectivity. researchgate.net This systematic approach led to the identification of LEI-401 with an on-target IC50 of 27 nM and high selectivity over other enzymes in the endocannabinoid system. ximbio.com

Similarly, in the optimization of pyrazolo[1,5-a]pyrimidines, modifications at various positions of the core structure, which could conceptually include the N-(cyclopropylmethyl)pyridin-3-amine moiety, were explored to improve properties like metabolic stability and antiviral activity. nih.gov The goal of such optimization is to fine-tune the molecule's interaction with its biological target while minimizing off-target effects and improving its drug-like properties.

| Compound | Modifications | NAPE-PLD IC50 | Selectivity | Reference |

|---|---|---|---|---|

| Initial Hit | Pyrimidine-4-carboxamide core | Submicromolar Ki | Not fully characterized | nih.gov |

| LEI-401 | Systematic SAR on pyrimidine substituents | 27 nM | IC50 > 10uM for CB1R & CB2R, FAAH, etc. | ximbio.com |

Investigation of Pharmacophore Models Centered on the N-(cyclopropylmethyl)pyridin-3-amine Core

Pharmacophore modeling is a crucial tool in modern drug discovery, allowing for the identification of the key structural features responsible for a molecule's biological activity. While specific pharmacophore models centered solely on the N-(cyclopropylmethyl)pyridin-3-amine core are not extensively detailed in the provided search results, the principles of pharmacophore modeling are evident in the optimization of compounds containing this scaffold.

For instance, in the development of CDK2 inhibitors, computational approaches were used to understand the interactions of N-(pyridin-3-yl)pyrimidin-4-amine analogues with the enzyme's active site. rsc.org Such studies help to define the essential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that contribute to binding affinity. The N-(cyclopropylmethyl)pyridin-3-amine moiety would contribute a hydrogen bond acceptor (the pyridine nitrogen), a hydrophobic region (the cyclopropyl group), and a potential hydrogen bond donor (the amine proton) to such a model.

The successful optimization of LEI-401 also implicitly defines a pharmacophore for NAPE-PLD inhibition, where the N-(cyclopropylmethyl) group likely occupies a specific hydrophobic pocket within the enzyme's active site. nih.govresearchgate.net The pyridine ring's position and orientation would also be critical for establishing key interactions.

Future Directions and Emerging Research Avenues for N Cyclopropylmethyl Pyridin 3 Amine

Exploration of Novel Synthetic Methodologies for the Core Structure and its Analogs

While classical methods for the synthesis of N-alkylated pyridin-3-amines are established, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies. The exploration of novel methodologies is crucial for rapidly generating diverse libraries of analogs for structure-activity relationship (SAR) studies.

Key areas of focus will include:

C-H Activation/Functionalization: Direct C-H functionalization of the pyridine (B92270) ring offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org Future efforts could explore transition-metal-catalyzed or photocatalytic methods to introduce a variety of substituents onto the pyridine core, enabling late-stage diversification of the N-(cyclopropylmethyl)pyridin-3-amine scaffold. acs.org

Flow Chemistry: Continuous flow synthesis can offer significant advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. Developing flow-based procedures for the key bond-forming reactions in the synthesis of N-(cyclopropylmethyl)pyridin-3-amine and its derivatives could streamline the production of these compounds for further testing.

Biocatalysis: The use of enzymes to catalyze specific reactions can provide high levels of chemo-, regio-, and stereoselectivity under mild conditions. The potential for enzymatic amination or functionalization of the pyridine ring could be an environmentally friendly and efficient alternative to traditional chemical methods.

| Synthetic Methodology | Potential Advantages | Challenges | Relevant Research Areas |

|---|---|---|---|

| C-H Activation | Atom economy, reduced synthetic steps, late-stage diversification | Regioselectivity control, catalyst optimization | Organometallic catalysis, photoredox catalysis acs.org |

| Flow Chemistry | Improved safety and scalability, precise reaction control | Initial setup costs, potential for clogging | Microreactor technology, process optimization |

| Biocatalysis | High selectivity, mild reaction conditions, green chemistry | Enzyme stability and availability, substrate scope limitations | Enzyme engineering, metabolic engineering |

Advanced Computational Approaches for Predictive Modeling and Design of N-(cyclopropylmethyl)pyridin-3-amine Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties. emanresearch.orgnih.govemanresearch.org For the N-(cyclopropylmethyl)pyridin-3-amine scaffold, these approaches can accelerate the discovery of potent and selective derivatives.

Future computational research should focus on:

Machine Learning and Artificial Intelligence (AI): AI-driven generative models can explore vast chemical spaces to design novel molecules with optimized properties. mdpi.com By training these models on existing data for similar compounds, it is possible to generate new N-(cyclopropylmethyl)pyridin-3-amine derivatives with predicted high activity and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to establish a quantitative correlation between the three-dimensional structure of N-(cyclopropylmethyl)pyridin-3-amine analogs and their biological activity. nih.govemanresearch.org These models can then be used to predict the activity of newly designed compounds and to guide further synthetic efforts. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of the N-(cyclopropylmethyl)pyridin-3-amine scaffold when interacting with a biological target. mdpi.com This information can be used to understand the binding mechanism, predict binding affinities, and design derivatives with improved target engagement.

| Computational Approach | Application in Drug Design | Potential Impact on N-(cyclopropylmethyl)pyridin-3-amine Research |

|---|---|---|

| Machine Learning/AI | De novo design of molecules with desired properties mdpi.com | Rapid generation of novel, synthetically accessible analogs with high predicted activity. |

| 3D-QSAR | Predicting biological activity based on molecular structure nih.govemanresearch.org | Prioritization of synthetic targets and optimization of lead compounds. |

| Molecular Dynamics | Simulating protein-ligand interactions and binding events mdpi.com | Understanding binding modes and designing derivatives with enhanced target affinity and selectivity. |

Expansion of the N-(cyclopropylmethyl)pyridin-3-amine Scaffold into New Therapeutic Areas and Biological Applications

The versatility of the N-(cyclopropylmethyl)pyridin-3-amine scaffold suggests that its utility may extend beyond its currently known applications. A systematic exploration of its biological activity profile could uncover novel therapeutic opportunities.

Promising avenues for expansion include:

Scaffold Hopping and Bioisosteric Replacement: The core N-(cyclopropylmethyl)pyridin-3-amine structure can serve as a template for "scaffold hopping," where the central framework is replaced with a different, but functionally similar, chemical entity to discover new lead compounds. nih.govchemrxiv.orgresearchgate.net Similarly, bioisosteric replacement of the cyclopropylmethyl or pyridine moieties could lead to analogs with improved properties or novel biological activities.

Kinase Inhibitor Discovery: The pyridine core is a common feature in many approved kinase inhibitors. mdpi.com Given this precedent, libraries of N-(cyclopropylmethyl)pyridin-3-amine derivatives should be screened against a broad panel of kinases to identify potential starting points for the development of new cancer therapeutics or treatments for inflammatory diseases.

Central Nervous System (CNS) Applications: The physicochemical properties of the N-(cyclopropylmethyl)pyridin-3-amine scaffold, including its potential for blood-brain barrier penetration, make it an attractive candidate for the development of CNS-active agents. nih.gov Exploration of its activity against CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, could yield new treatments for neurological and psychiatric disorders.

| Therapeutic Area | Rationale for Exploration | Key Biological Targets |

|---|---|---|

| Oncology | Pyridine is a known kinase inhibitor scaffold. mdpi.com | Tyrosine kinases, serine/threonine kinases |

| Neuroscience | Favorable physicochemical properties for CNS penetration. nih.gov | GPCRs, ion channels, transporters |

| Infectious Diseases | Broad screening can uncover novel mechanisms of action. | Bacterial, viral, or fungal specific enzymes and proteins |

Development of Chemical Biology Tools Incorporating the N-(cyclopropylmethyl)pyridin-3-amine Moiety

Chemical biology tools are essential for dissecting complex biological processes and validating new drug targets. mskcc.orgnih.gov The N-(cyclopropylmethyl)pyridin-3-amine scaffold can be adapted to create such tools.

Future research in this area could involve:

Fluorescent Probes: By attaching a fluorophore to the N-(cyclopropylmethyl)pyridin-3-amine core, it is possible to create fluorescent probes for visualizing biological targets and processes in living cells. acs.org These probes can be used to study target engagement, localization, and dynamics.

Affinity-Based Probes: The scaffold can be modified with a reactive group or a photo-crosslinker to create affinity-based probes for target identification and validation. These probes covalently bind to their target protein, allowing for its isolation and identification by mass spectrometry.

PROTACs and Molecular Glues: The N-(cyclopropylmethyl)pyridin-3-amine moiety could be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues. bohrium.com These molecules are designed to induce the degradation of a target protein, offering a powerful new modality for therapeutic intervention. nih.govbohrium.com

| Chemical Biology Tool | Function | Potential Application |

|---|---|---|

| Fluorescent Probes | Visualize and track the molecule or its target in cells. acs.org | Target engagement and localization studies. |

| Affinity-Based Probes | Covalently label and identify the protein target. | Target discovery and validation. |

| PROTACs/Molecular Glues | Induce the degradation of a target protein. nih.govbohrium.com | Therapeutic development for "undruggable" targets. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(cyclopropylmethyl)pyridin-3-amine?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a copper-catalyzed reaction between 3-aminopyridine derivatives and cyclopropanamine in the presence of cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) yields N-(cyclopropylmethyl)pyridin-3-amine with ~17.9% isolated yield. Solvents like dimethyl sulfoxide (DMSO) are used, and reactions are monitored via thin-layer chromatography (TLC) .

- Key Data :

Q. How is N-(cyclopropylmethyl)pyridin-3-amine characterized post-synthesis?

- Methodology : Structural confirmation is achieved through:

- ¹H/¹³C NMR : Peaks at δ 8.87 (d, J = 2 Hz) for pyridine protons and δ 1.42–1.27 (m) for cyclopropyl protons .

- X-ray diffraction : Colorless crystals (space group P2₁/c) reveal bond angles of 112.3° for the cyclopropylmethyl-pyridine linkage .

- HRMS (ESI) : m/z 215 [M+H]⁺ confirms molecular weight .

Q. What are the solubility and stability profiles of N-(cyclopropylmethyl)pyridin-3-amine?

- Methodology :

- Solubility : Tested in polar solvents (e.g., DMSO, ethanol) via gravimetric analysis. The compound shows moderate solubility (~25 mg/mL in DMSO) .

- Stability : Evaluated under varying pH (2–12) and temperature (4–40°C) using HPLC. Degradation occurs >40°C or in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodology :

- Catalyst screening : Replace CuBr with Pd(OAc)₂ for higher efficiency in coupling steps .

- Solvent effects : Use tetrahydrofuran (THF) instead of DMSO to reduce side reactions .

- Temperature control : Gradual heating (25°C → 60°C) minimizes decomposition .

Q. What strategies address contradictions in reported biological activities of N-(cyclopropylmethyl)pyridin-3-amine derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Modify the pyridine ring with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .

- Target validation : Use in silico docking (e.g., AutoDock Vina) to predict interactions with COX-2 or kinase targets .

Q. How can crystallographic data resolve ambiguities in the compound’s geometry?

- Methodology :

- Single-crystal X-ray diffraction : Resolve bond-length discrepancies (e.g., C-N bond: 1.45 Å vs. computational predictions of 1.38 Å) .

- Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate torsional angles .

- Data : Cyclopropylmethyl group adopts a chair-like conformation, stabilizing the amine-pyridine interaction .

Q. What are the challenges in evaluating N-(cyclopropylmethyl)pyridin-3-amine’s pharmacokinetics?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.